Xylarenal A
CAS No.:
Cat. No.: VC1862297
Molecular Formula: C25H38O4
Molecular Weight: 402.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C25H38O4 |
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Molecular Weight | 402.6 g/mol |
IUPAC Name | [(1R,4S,4aR,6S)-4,4a-dimethyl-7-oxo-6-(3-oxoprop-1-en-2-yl)-1,2,3,4,5,6-hexahydronaphthalen-1-yl] decanoate |
Standard InChI | InChI=1S/C25H38O4/c1-5-6-7-8-9-10-11-12-24(28)29-23-14-13-19(3)25(4)16-20(18(2)17-26)22(27)15-21(23)25/h15,17,19-20,23H,2,5-14,16H2,1,3-4H3/t19-,20-,23+,25+/m0/s1 |
Standard InChI Key | STMJKOIBKJGTDP-VRKOAZSQSA-N |
Isomeric SMILES | CCCCCCCCCC(=O)O[C@@H]1CC[C@@H]([C@@]2(C1=CC(=O)[C@@H](C2)C(=C)C=O)C)C |
Canonical SMILES | CCCCCCCCCC(=O)OC1CCC(C2(C1=CC(=O)C(C2)C(=C)C=O)C)C |
Introduction
Chemical Structure and Properties
Xylarenal A is classified as an eremophilane sesquiterpene with distinctive structural characteristics. The compound features an exocyclic vinyl aldehyde unit, which makes it particularly interesting for synthetic and biological studies. Its molecular structure represents a significant challenge for synthetic chemists due to its complex stereochemistry.
Physical and Chemical Properties
Xylarenal A possesses several notable physical and chemical properties that define its behavior in various contexts. These properties are summarized in the table below:
Property | Value |
---|---|
Molecular Formula | C25H38O4 |
Molecular Weight | 402.6 g/mol |
IUPAC Name | [(1S,4R,4aS,6R)-4,4a-dimethyl-7-oxo-6-(3-oxoprop-1-en-2-yl)-1,2,3,4,5,6-hexahydronaphthalen-1-yl] decanoate |
Standard InChIKey | STMJKOIBKJGTDP-MLNLTJHKSA-N |
Appearance | Not specified in literature |
Solubility | Not fully documented in available research |
The compound's structural integrity is maintained by its eremophilane skeleton, which provides a foundation for its unique chemical reactivity patterns. The presence of the exocyclic vinyl aldehyde group particularly contributes to its distinctive chemical properties and potential biological activities.
Stereochemistry
The stereochemistry of Xylarenal A is noteworthy as it contains multiple stereogenic centers. The absolute configuration of natural Xylarenal A has been determined through detailed spectroscopic analysis and confirmed through enantioselective synthesis. The compound exists as both (+)-Xylarenal A and its enantiomer (-)-Xylarenal A (ent-Xylarenal A), both of which have been successfully synthesized .
Natural Sources and Isolation
Fungal Origin
Xylarenal A was originally isolated from fungi belonging to the genus Xylaria, specifically from Xylaria persicaria. This genus is known for producing a variety of bioactive secondary metabolites, including numerous sesquiterpenoids with diverse structural features and biological activities.
Synthesis of Xylarenal A
The synthesis of Xylarenal A represents a significant achievement in organic chemistry due to the compound's structural complexity. Various synthetic approaches have been developed, with the first total synthesis reported in 2005.
Synthetic Challenges and Strategies
The synthesis of Xylarenal A presented several challenges due to its complex structure and stereochemistry. The key synthetic challenges included:
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Establishing the correct stereochemistry at multiple centers
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Formation of the exocyclic vinyl aldehyde unit
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Controlling regioselectivity during key transformations
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Achieving high enantioselectivity
Structural Significance
Relationship to Other Eremophilanes
Xylarenal A belongs to the eremophilane family of sesquiterpenoids, which comprises a diverse group of naturally occurring compounds with varied biological activities. The eremophilane skeleton serves as a fundamental structural element in numerous natural products, with variations primarily arising from different patterns of oxidation and functionalization.
Structural Features of Interest
The most distinctive structural feature of Xylarenal A is its exocyclic vinyl aldehyde unit, which is relatively uncommon among natural products . This functional group likely contributes significantly to the compound's biological properties and has garnered particular interest from synthetic chemists due to the challenges associated with its construction.
Additionally, the compound's complex stereochemistry, featuring multiple stereogenic centers, contributes to its structural uniqueness and synthetic challenge. The successful synthesis of both enantiomers of Xylarenal A has provided valuable insights into stereoselective synthetic methodologies applicable to complex natural products .
Analytical Methods for Characterization
Spectroscopic Analysis
The characterization of Xylarenal A typically involves various spectroscopic techniques, including:
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Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR)
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Infrared (IR) spectroscopy
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Mass spectrometry (MS)
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Ultraviolet-visible (UV-Vis) spectroscopy
These techniques provide comprehensive structural information, enabling the determination of the compound's connectivity, stereochemistry, and functional groups. In particular, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) have been employed to unambiguously assign the spectral data and confirm the structure of Xylarenal A .
Chromatographic Methods
Various chromatographic techniques are likely employed for the isolation, purification, and analysis of Xylarenal A, including:
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High-Performance Liquid Chromatography (HPLC)
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Thin-Layer Chromatography (TLC)
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Column chromatography
These methods provide effective means for separating Xylarenal A from other compounds in complex mixtures and assessing its purity.
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